
N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine is a purine nucleoside analog that has gained significant attention in the biomedical field.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine typically involves the modification of adenosine derivatives. The process often includes the introduction of a benzoyl group at the N6 position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position. The 5’-O-DMT (dimethoxytrityl) group is used as a protecting group during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, making the compound suitable for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and certain types of cancer.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics .
作用機序
The mechanism of action of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine involves its role as a purine nucleoside analog. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). This compound targets indolent lymphoid malignancies and other cancer cells, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Used in the synthesis of oligonucleotides and has similar protective groups
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Another nucleoside analog used in oligonucleotide synthesis.
N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine 3’-CE phosphoramidite: Contains a fluorine atom at the 2’ position and is used for similar applications.
Uniqueness
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine is unique due to its specific modifications, including the fluorine atom at the 3’ position and the benzoyl group at the N6 position. These modifications enhance its stability and biological activity, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C38H34FN5O6 |
|---|---|
分子量 |
675.7 g/mol |
IUPAC名 |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-31(39)33(45)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31+,33?,37-/m1/s1 |
InChIキー |
TVVPSEDSHAQKKZ-WQBSMFKGSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


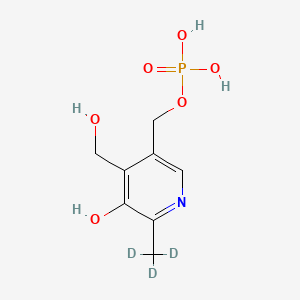
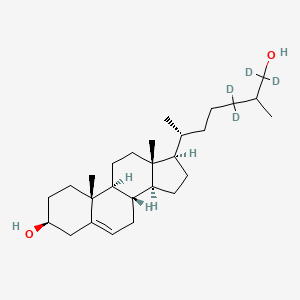
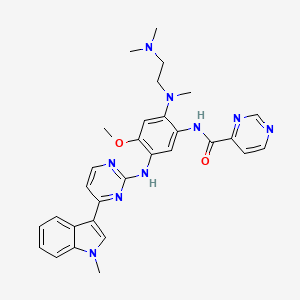

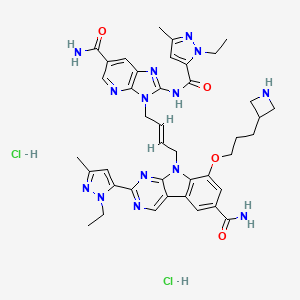
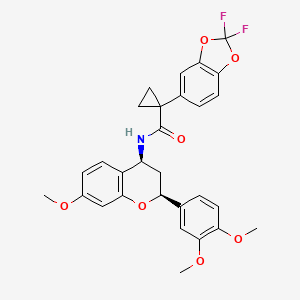
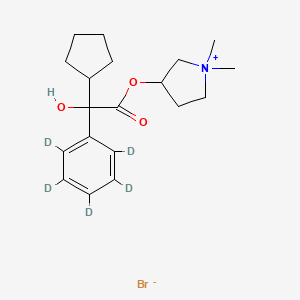
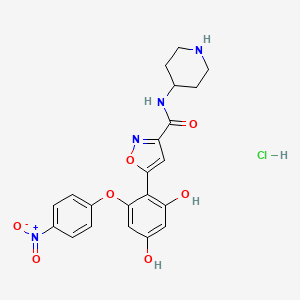
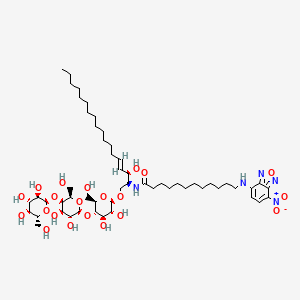
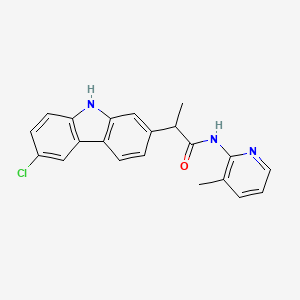
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
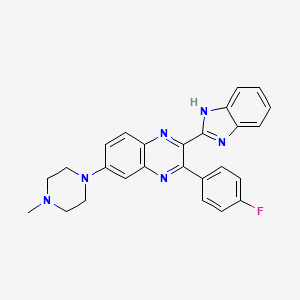
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
